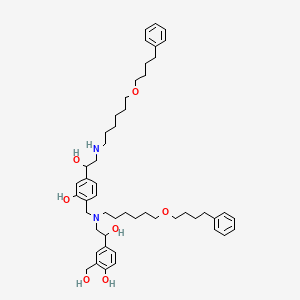
2'-Nitro-p-acetanisidide-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Nitro-p-acetanisidide-15N is a stable isotope-labeled compound with the molecular formula C9H10N15NO4 and a molecular weight of 211.18 . It is also known by several other names, including 2’-Nitro-4’-methoxyacetanilide-15N and 4-Acetamido-1-methoxy-3-nitrobenzene-15N . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-p-acetanisidide-15N typically involves the nitration of p-acetanisidide followed by the incorporation of the nitrogen-15 isotope. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods
Industrial production of 2’-Nitro-p-acetanisidide-15N follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’-Nitro-p-acetanisidide-15N undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2’-Amino-p-acetanisidide-15N.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2’-Nitro-p-acetanisidide-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo, allowing researchers to trace the fate of the compound in biological systems.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Utilized in imaging and diagnostic techniques, as well as in newborn screening for various metabolic disorders.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis of compounds.
Mecanismo De Acción
The mechanism of action of 2’-Nitro-p-acetanisidide-15N involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The stable isotope labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Nitro-4’-methoxyacetanilide
- 4-Acetamido-1-methoxy-3-nitrobenzene
- 4-Methoxy-2-nitroacetanilide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Uniqueness
2’-Nitro-p-acetanisidide-15N is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for more precise and detailed studies of metabolic pathways and reaction mechanisms compared to its unlabeled counterparts. The presence of the nitro and methoxy groups also provides versatility in chemical reactions, making it a valuable compound in various research applications.
Propiedades
Número CAS |
1391052-34-8 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
211.182 |
Nombre IUPAC |
N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1 |
Clave InChI |
QGEGALJODPBPGR-KHWBWMQUSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Sinónimos |
2’-Nitro-4’-methoxyacetanilide-15N; 4-Acetamido-1-methoxy-3-nitrobenzene-15N; 4-Acetylamino-1-methoxy-3-nitrobenzene-15N; 4-Methoxy-2-nitroacetanilide-15N; N-(4-Methoxy-2-nitrophenyl)acetamide-15N; NSC 5516-15N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)




![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)


